molecular formula C17H17BrN6O2S2 B14925864 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Katalognummer: B14925864
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: YSZKBWDEUWPJLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a unique structure that includes a bromothiophene moiety and multiple pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the formation of the pyrazole rings through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .

Wissenschaftliche Forschungsanwendungen

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The bromothiophene moiety and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways or inhibit specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its combination of bromothiophene and multiple pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H17BrN6O2S2

Molekulargewicht

481.4 g/mol

IUPAC-Name

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H17BrN6O2S2/c1-10-12(8-22(3)19-10)14-7-15(13-9-23(4)20-11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3

InChI-Schlüssel

YSZKBWDEUWPJLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.